N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
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Overview
Description
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring system in the structure imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide disrupts this process, leading to a decrease in the production of prostaglandins .
Result of Action
The molecular and cellular effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Preparation Methods
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-yl hydrazine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the hydrazide bond. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the benzothiazole ring can be replaced by other nucleophiles such as amines or thiols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
Comparison with Similar Compounds
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide can be compared with other benzothiazole derivatives such as:
- 6-chloro-1,3-benzothiazol-2-yl hydrazine
- 4-methoxybenzoyl chloride
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
These compounds share similar structural features but differ in their substituents and functional groups, which impart unique chemical and biological properties. N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is unique due to the presence of both the methoxy group and the hydrazide moiety, which contribute to its distinct reactivity and biological activity.
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-21-11-5-2-9(3-6-11)14(20)18-19-15-17-12-7-4-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKGMORORINVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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